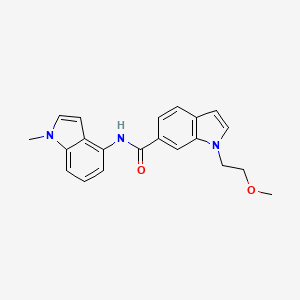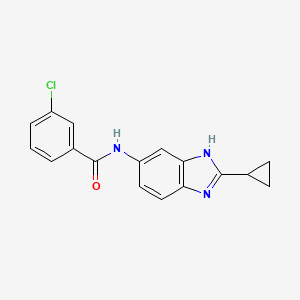
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid ist eine Verbindung, die zur Klasse der benzimidazolhaltigen heterocyclischen Verbindungen gehört. Benzimidazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, weit verbreitet eingesetzt
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit einem substituierten Benzaldehyd, gefolgt von Cyclisierungs- und Chlorierungsschritten . Die Reaktionsbedingungen umfassen häufig die Verwendung von Natriummetabisulfit als Oxidationsmittel in einem Lösungsmittelgemisch unter milden Bedingungen . Das Endprodukt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem kann die Auswahl von Reagenzien und Lösungsmitteln optimiert werden, um die Kosten und die Umweltbelastung zu reduzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination steps . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Chloratom in der Verbindung kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzimidazolderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene Substituenten an der Chlorposition einführen können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antibakterielles und antifungizides Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Benzimidazol-Einheit ermöglicht es der Verbindung, an verschiedene Enzyme und Rezeptoren zu binden und so ihre Aktivität zu modulieren . Diese Wechselwirkung kann zur Hemmung der Enzymaktivität oder zur Aktivierung von Signalwegen führen, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenylbenzimidazol: Bekannt für seine Antikrebsaktivität.
5-Butyl-3-chlor-1H-benzo[d]imidazol: Auf seine Antitumoraktivität untersucht.
N~2~-1H-Benzimidazol-5-yl-N~4~-(3-Cyclopropyl-1H-pyrazol-5-yl)pyrimidin-2,4-diamin: Auf sein Potenzial als Therapeutikum untersucht.
Einzigartigkeit
3-Chlor-N-(2-Cyclopropyl-1H-benzimidazol-5-yl)benzamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Cyclopropylgruppe und des Chloratoms erhöht seine Reaktivität und sein Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Medizin.
Eigenschaften
Molekularformel |
C17H14ClN3O |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
3-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-12-3-1-2-11(8-12)17(22)19-13-6-7-14-15(9-13)21-16(20-14)10-4-5-10/h1-3,6-10H,4-5H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
ZCBBFCGXSYBXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978990.png)
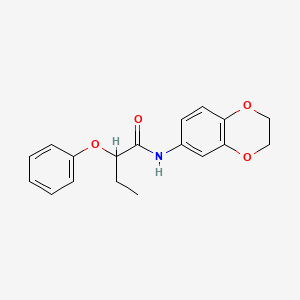
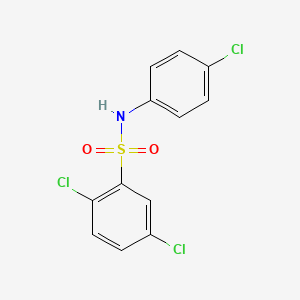

![Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10979012.png)
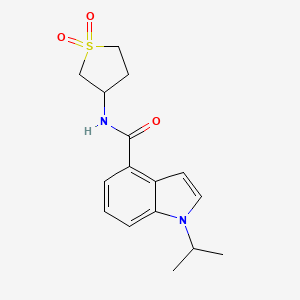
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
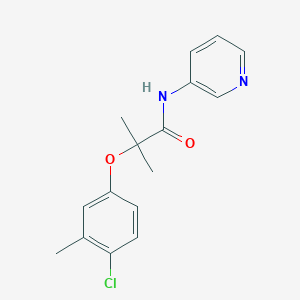
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)

![3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10979073.png)
